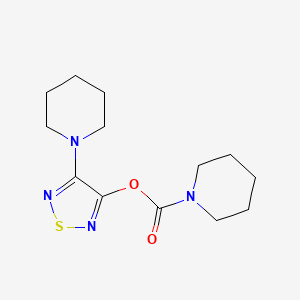

4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate

Descripción general

Descripción

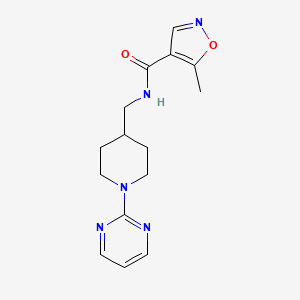

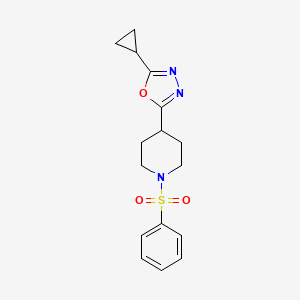

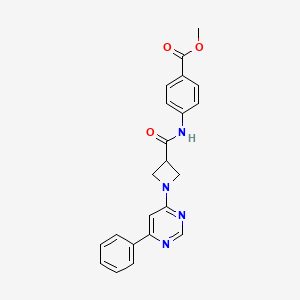

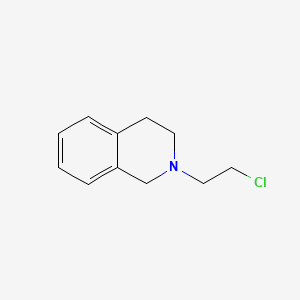

The compound “4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate” appears to contain two piperidine rings, a thiadiazole ring, and a carboxylate group. Piperidine is a common structural motif in many pharmaceuticals and natural products, and thiadiazole is a heterocyclic compound that is often used in drug discovery due to its diverse biological activities .

Molecular Structure Analysis

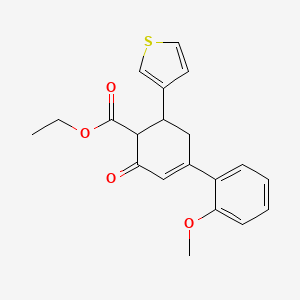

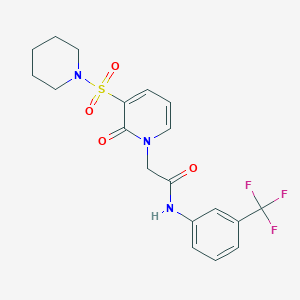

The molecular structure of this compound would be characterized by the presence of two piperidine rings, which are six-membered rings containing one nitrogen atom, and a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The carboxylate group would likely be attached to one of the nitrogen atoms in the piperidine ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the piperidine and thiadiazole rings, as well as the carboxylate group. These functional groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could increase its solubility in water, while the presence of the nonpolar piperidine and thiadiazole rings could increase its solubility in organic solvents .Aplicaciones Científicas De Investigación

Inhibition of Lysosomal Acid Lipase (LAL)

Lalistat 2 is a potent and specific competitive inhibitor of LAL, which is crucial for lipid metabolism within lysosomes. It has been used to study the effects of LAL inhibition on lipid droplet morphology and localization .

Study of Hypoxia-Inducible Factor (HIF) in Mice

Researchers have utilized Lalistat 2 to inhibit LAL in mice to observe its effects on HIF, a regulatory factor that responds to oxygen levels in the cellular environment .

Analysis of LAL Activity on Dried Blood Spot Cards

Lalistat 2 has been applied in assays to measure LAL activity specifically in human blood samples or cells, which is significant for diagnosing LAL deficiency diseases .

Blockage of Lipid Clearance Induced by Autophagy Enhancers

In cell models preloaded with fatty acids, Lalistat 2 has been shown to block lipid clearance that is induced by autophagy enhancers, providing insights into the mechanisms of lipid metabolism .

Off-target Effects on Neutral Lipid Hydrolases

Studies have also explored the off-target effects of Lalistat 2 on neutral lipid hydrolases, which are enzymes involved in the hydrolysis of neutral lipids .

Safety and Hazards

Direcciones Futuras

The future research directions for this compound could include further investigation into its potential uses, particularly in the field of drug discovery. Given the biological activity associated with piperidine and thiadiazole, this compound could potentially be developed into a pharmaceutical drug .

Propiedades

IUPAC Name |

(4-piperidin-1-yl-1,2,5-thiadiazol-3-yl) piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2S/c18-13(17-9-5-2-6-10-17)19-12-11(14-20-15-12)16-7-3-1-4-8-16/h1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYYVHOTXOEBEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NSN=C2OC(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Lalistat 2 acts as a specific, irreversible inhibitor of LAL. [] While its exact mechanism of action is not fully elucidated, it's understood to bind directly to LAL, thereby blocking its enzymatic activity. This inhibition prevents the breakdown of lysosomal lipids, particularly cholesteryl esters, leading to their accumulation within lysosomes. [] This accumulation has been observed in various cell types, particularly macrophages, and is linked to altered lipid mediator production. []

ANone: While the provided texts do not explicitly detail the molecular formula, weight, or spectroscopic data of Lalistat 2, its chemical name is 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate. This indicates the presence of piperidine rings, a thiadiazole ring, and a carboxylate group within the molecule. Further information on its structural characteristics would require consultation of chemical databases or the primary literature on the compound's synthesis and characterization.

A: Lalistat 2 is instrumental in a novel method for measuring LAL activity in dried blood spots (DBS). [, , ] By comparing total lipase activity in a blood sample to the activity in the presence of Lalistat 2, researchers can specifically determine LAL activity. [] This method has proven effective in differentiating between healthy individuals, carriers of LAL deficiency, and patients with Wolman disease (WD) or Cholesteryl Ester Storage Disease (CESD). [, , ]

A: Yes, research utilizing Lalistat 2 in LAL deficiency diagnostics has identified a prevalent mutation, c.894G>A, in the LIPA gene (coding for LAL) among Russian patients. [] This finding underscores the utility of Lalistat 2 in facilitating genetic studies of LAL deficiency.

A: One study mentions potential “off-target” effects of Lalistat 2 on neutral lipid hydrolases. [] While the specific details of these effects are not provided, it highlights the need to consider potential interactions with other enzymes when interpreting experimental results. Further research into the specificity of Lalistat 2 is necessary to fully understand its potential off-target activity.

A: Yes, Lalistat 2 has been employed to study the role of LAL in lipid metabolism and mediator synthesis in macrophages. [] By acutely inhibiting LAL activity, researchers demonstrated that LAL-mediated lipid hydrolysis within lysosomes contributes significantly to the production of lipid mediators derived from 18:2 and 20:4 fatty acids. [] This highlights the utility of Lalistat 2 as a tool to dissect the specific functions of LAL in cellular processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2906310.png)

![3,5-dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/no-structure.png)

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2906315.png)

![(E)-3-phenyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2906318.png)

![N-([1,1'-biphenyl]-2-yl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2906324.png)